molecular formula C16H16N2OS B1301275 4-Amino-1-phenothiazin-10-yl-butan-1-one CAS No. 435342-13-5

4-Amino-1-phenothiazin-10-yl-butan-1-one

Cat. No.: B1301275
CAS No.: 435342-13-5
M. Wt: 284.4 g/mol
InChI Key: BIOXKMKFXILXJE-UHFFFAOYSA-N
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Description

4-Amino-1-phenothiazin-10-yl-butan-1-one, also known as APTB, is a biochemical used for proteomics research . Its molecular formula is C16H16N2OS•HCl and it has a molecular weight of 320.84 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the search results .

Scientific Research Applications

Biological Activities and Applications

Recent Progress in Phenothiazines : Research has identified over fifty new phenothiazine derivatives exhibiting significant biological activities, such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities result from the interaction of phenothiazines with biological systems, including cell lines, bacteria, viruses, and parasites, through mechanisms like pharmacophoric substituent interaction, π-π interactions, and lipophilic characteristics enabling biological membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

1,4-Benzothiazines as a Scaffold : The 1,4-Benzothiazine scaffold, integral to anti-psychotic drugs like phenothiazines, shows versatility in biological activity. Synthetic chemists have developed various 1,4-Benzothiazine analogues demonstrating activities through multiple mechanisms, highlighting its potential in regulating various types of cancer (Rai, Singh, Raj, & Saha, 2017).

Non-psychiatric Effects of Phenothiazines : Beyond their antipsychotic use, phenothiazines exhibit antimicrobial, antiprionic, anticancerous activities. Understanding their broad biological functions could lead to clinical applications for phenothiazines beyond their traditional psychiatric use (Gangopadhyay & Karmakar, 2010).

Properties

IUPAC Name

4-amino-1-phenothiazin-10-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18/h1-4,6-9H,5,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOXKMKFXILXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365724
Record name 4-Amino-1-phenothiazin-10-yl-butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-13-5
Record name 4-Amino-1-phenothiazin-10-yl-butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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